The compound is identified by the Chemical Abstracts Service number 65156-94-7 and has a molecular formula of C₇H₅ClN₂, with a molecular weight of 152.58 g/mol . Its classification as a heterocyclic compound makes it significant in various scientific fields, particularly in drug discovery and development.
The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves a multi-step process that typically includes the following stages:
This synthetic route highlights the importance of reaction conditions such as temperature, solvent choice, and purification techniques in achieving high yields and purity.
The molecular structure of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one features:
5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one primarily involves its interaction with specific enzymes and receptors:
Experimental studies indicate that compounds within this structural class can effectively inhibit kinase activity, which is crucial in developing therapeutics for diseases like cancer and inflammatory disorders.
The physical and chemical properties of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one include:
These properties influence its handling in laboratory settings and its potential applications in various fields.
5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several significant applications:
Pyrrolopyridines represent a class of nitrogen-dense bicyclic heterocycles formed by fusing pyrrole and pyridine rings. The specific isomer central to this discussion, 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS: 136888-08-9), belongs to the [3,2-b]-fused subclass. This structural designation indicates the pyrrole ring is fused to the pyridine ring across pyridine bonds 3 and 4 (using standard pyridine numbering) and pyrrole bonds 2 and 3. The systematic name precisely defines the ring fusion, the chlorine substituent at position 5, and the lactam (cyclic amide) moiety at the 2-position [9].
Table 1: Key Structural Features of Selected Pyrrolopyridine Isomers
Ring Fusion Type | Representative Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Remarks |
---|---|---|---|---|
[3,2-b] | 5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 136888-08-9 | 168.58 | Chlorine at position 5; Lactam at position 2 (this work) |
[3,2-b] | 5-Chloro-1H-pyrrolo[3,2-b]pyridine | 65156-94-7 | 152.58 | Simple chloro derivative; no lactam [1] [2] |
[2,3-c] | 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | 1067193-36-5 | 196.59 | Carboxylic acid at position 3 [3] |
[2,3-b] | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 800401-84-7 | 196.59 | Carboxylic acid at position 2 [4] |
[2,3-b] | 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole) | 55052-28-3 | 152.58 | Chlorine at position 4 [7] |
[2,3-b] | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 866546-07-8 | 152.58 | Chlorine at position 5; isomer of [3,2-b] system [8] |
Bicyclic heteroarenes like pyrrolopyridines ("azaindoles") are pivotal structural motifs in drug discovery and materials science due to their:
The introduction of a chlorine atom onto the pyrrolopyridine scaffold, exemplified by 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, induces profound changes:
Table 2: Computational Pharmacokinetic Predictions for Related Pyrrolopyridinone Scaffolds
Parameter | Predicted Value | Prediction Method | Significance |
---|---|---|---|
Lipophilicity (Log Po/w) | Consensus: 1.13 | iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT | Indicates moderate lipophilicity, generally favorable for membrane permeability |
Water Solubility (Log S) | ESOL: -1.7 (3.33 mg/mL); Ali: -1.12 (12.9 mg/mL) | ESOL, Ali, SILICOS-IT | Suggests good aqueous solubility, beneficial for bioavailability |
GI Absorption | High | BOILED-Egg Model | Predicts efficient absorption in the gastrointestinal tract |
BBB Permeation | Yes | BOILED-Egg Model | Indicates potential to cross the blood-brain barrier for CNS-targeting drugs |
P-gp Substrate | No | SVM Model | Suggests low likelihood of efflux by P-glycoprotein |
CYP450 Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | No (for all major isoforms) | SVM Models | Predicts low potential for cytochrome P450-mediated drug-drug interactions |
Skin Permeation (Log Kp) | -6.86 cm/s | QSPR Model | Indicates very low passive skin penetration |
(Predictions based on data for structurally related 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, CAS 1190314-60-3 [6])
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7